Lipophilicity vs. Unsubstituted Analog
2-(1-Isobutyl-3-piperidinyl)acetic acid exhibits a predicted XLogP3 value of -0.4, whereas the unsubstituted analog 1-piperidineacetic acid (CAS 3235-67-4) has a substantially more polar character (XLogP3 not directly reported but estimated to be significantly lower based on the absence of the isobutyl group) [1]. The N-isobutyl substitution increases lipophilicity relative to N-unsubstituted or N-methyl piperidine acetic acids, which directly influences membrane permeability and assay buffer solubility profiles.
| Evidence Dimension | Lipophilicity (XLogP3, predicted) |
|---|---|
| Target Compound Data | -0.4 (XLogP3) |
| Comparator Or Baseline | 1-Piperidineacetic acid (CAS 3235-67-4): XLogP3 not reported, estimated substantially lower (more hydrophilic) |
| Quantified Difference | Directional increase in lipophilicity due to N-isobutyl moiety |
| Conditions | Predicted XLogP3 values derived from computational physicochemical property databases |
Why This Matters
The higher lipophilicity of 2-(1-Isobutyl-3-piperidinyl)acetic acid may translate to improved membrane permeability in cell-based assays, a critical factor for CNS-targeted probe development and for consistent extraction yields during purification of downstream derivatives.
- [1] Kuujia. CAS no 1220019-60-2 (2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid). Computed properties section. View Source
